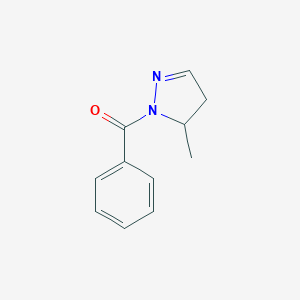![molecular formula C23H26N2O5 B257862 methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B257862.png)
methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate, also known as MQPA, is a synthetic compound that has attracted significant attention in the field of pharmaceutical research due to its potential therapeutic properties.
Mechanism of Action
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate exerts its therapeutic effects through the inhibition of specific enzymes involved in various disease states. In cancer research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate inhibits the activity of matrix metalloproteinases by binding to the active site of the enzyme and preventing its activity. In inflammation research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate inhibits the activity of cyclooxygenase-2 by binding to the enzyme and preventing the production of inflammatory mediators. In thrombosis research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate inhibits the activity of factor Xa by binding to the enzyme and preventing the formation of blood clots.
Biochemical and Physiological Effects:
methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to have a range of biochemical and physiological effects in various disease states. In cancer research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to inhibit tumor invasion and metastasis by inhibiting the activity of matrix metalloproteinases. In inflammation research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to reduce the production of inflammatory mediators, leading to a reduction in inflammation. In thrombosis research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to prevent the formation of blood clots, reducing the risk of thrombosis.
Advantages and Limitations for Lab Experiments
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several advantages for lab experiments, including its high purity and stability, which make it ideal for use in biochemical assays. However, the limitations of methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate include its relatively high cost and limited availability, which can make it difficult to obtain for some research studies.
Future Directions
There are several future directions for research on methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate, including its potential use in the treatment of other disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate and to identify any potential side effects or toxicity associated with its use. Finally, the development of new synthesis methods for methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate may help to make it more widely available for use in research studies.
Synthesis Methods
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is synthesized through a multistep process that involves the condensation of 4-methoxyphenylacetonitrile with dimethyl acetylenedicarboxylate to form the corresponding pyrazine intermediate. The intermediate is then subjected to a series of reactions that involve the addition of various reagents, including sodium hydroxide, sodium methoxide, and acetic anhydride, to yield the final product.
Scientific Research Applications
Methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been investigated for its potential therapeutic properties in various disease states, including cancer, inflammation, and thrombosis. In cancer research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis. Inflammation research has also shown that methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In thrombosis research, methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to inhibit the activity of factor Xa, a key enzyme involved in the coagulation cascade.
properties
Product Name |
methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 6-(4-methoxyphenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-23(2)11-15-18(16(26)12-23)17(13-5-7-14(29-3)8-6-13)19(22(28)30-4)20-21(27)24-9-10-25(15)20/h5-8,17H,9-12H2,1-4H3,(H,24,27) |
InChI Key |
JFUQPUZPFJGWHU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)